molecular formula C22H19N3O2S B12040611 2-amino-7-methyl-5-oxo-6-(2-phenylethyl)-4-(thiophen-2-yl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile

2-amino-7-methyl-5-oxo-6-(2-phenylethyl)-4-(thiophen-2-yl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile

Cat. No.: B12040611
M. Wt: 389.5 g/mol
InChI Key: QHXGQPLESIJTNJ-UHFFFAOYSA-N
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Description

2-amino-7-methyl-5-oxo-6-(2-phenylethyl)-4-(2-thienyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-7-methyl-5-oxo-6-(2-phenylethyl)-4-(2-thienyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile typically involves multi-step organic reactions. The process begins with the preparation of the pyrano[3,2-c]pyridine core, followed by the introduction of the amino, methyl, oxo, phenylethyl, and thienyl groups through various chemical reactions. Common reagents used in these reactions include aldehydes, ketones, amines, and thiophenes, under conditions such as reflux, catalysis, and controlled temperatures.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to increase yield and reduce costs. This could include the use of continuous flow reactors, advanced catalysis, and automated synthesis techniques to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-amino-7-methyl-5-oxo-6-(2-phenylethyl)-4-(2-thienyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions often involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new aromatic or aliphatic groups.

Scientific Research Applications

2-amino-7-methyl-5-oxo-6-(2-phenylethyl)-4-(2-thienyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.

    Biology: The compound may have potential as a bioactive molecule, with applications in drug discovery and development.

    Medicine: Its unique structure suggests potential therapeutic applications, possibly as an anti-inflammatory or anticancer agent.

    Industry: The compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-amino-7-methyl-5-oxo-6-(2-phenylethyl)-4-(2-thienyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of specific enzymes, activation of signaling pathways, or modulation of gene expression.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-amino-7-methyl-5-oxo-6-(2-phenylethyl)-4-(2-thienyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile include other pyrano[3,2-c]pyridine derivatives, such as:

  • 2-amino-7-methyl-5-oxo-6-(2-phenylethyl)-4-(2-furyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile
  • 2-amino-7-methyl-5-oxo-6-(2-phenylethyl)-4-(2-pyridyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile

Uniqueness

The uniqueness of 2-amino-7-methyl-5-oxo-6-(2-phenylethyl)-4-(2-thienyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile lies in its specific combination of functional groups and the resulting chemical properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C22H19N3O2S

Molecular Weight

389.5 g/mol

IUPAC Name

2-amino-7-methyl-5-oxo-6-(2-phenylethyl)-4-thiophen-2-yl-4H-pyrano[3,2-c]pyridine-3-carbonitrile

InChI

InChI=1S/C22H19N3O2S/c1-14-12-17-20(22(26)25(14)10-9-15-6-3-2-4-7-15)19(18-8-5-11-28-18)16(13-23)21(24)27-17/h2-8,11-12,19H,9-10,24H2,1H3

InChI Key

QHXGQPLESIJTNJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(C(=C(O2)N)C#N)C3=CC=CS3)C(=O)N1CCC4=CC=CC=C4

Origin of Product

United States

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